1-(Naphth-1-yl)piperazine dihydrochloride
CAS No.: 1188264-04-1
Cat. No.: VC3039585
Molecular Formula: C14H18Cl2N2
Molecular Weight: 285.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188264-04-1 |
|---|---|
| Molecular Formula | C14H18Cl2N2 |
| Molecular Weight | 285.2 g/mol |
| IUPAC Name | 1-naphthalen-1-ylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C14H16N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-7,15H,8-11H2;2*1H |
| Standard InChI Key | ZGMNVJGEEHEXIQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl.Cl |
Introduction
Chemical Identity and Physical Properties
1-(Naphth-1-yl)piperazine dihydrochloride is a synthetic organic compound belonging to the class of piperazine derivatives. Its basic structure consists of a naphthalene ring linked to a piperazine moiety, with the nitrogen atoms of the piperazine ring protonated to form a dihydrochloride salt. This salt formation enhances the compound's stability and solubility in aqueous solutions compared to its free base form.
Basic Identification Parameters
The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number and its molecular characteristics. These parameters are essential for unambiguous identification in chemical databases and literature.
Table 1: Chemical Identity Parameters
Physical Characteristics
The physical properties of 1-(Naphth-1-yl)piperazine dihydrochloride are important for its handling, storage, and utilization in research and development processes.
Table 2: Physical Properties
The discrepancy in reported melting points between different sources (205-209°C vs. >260°C) may be due to variations in measurement techniques, sample purity, or crystalline form differences .
Structural Characteristics
Molecular Structure
The molecular structure of 1-(Naphth-1-yl)piperazine dihydrochloride consists of a naphthalene ring system (C10H7-) connected to a piperazine ring (C4H10N2) via a carbon-nitrogen bond between the 1-position of the naphthalene and one of the nitrogen atoms of the piperazine. The piperazine moiety exists in its diprotonated form, with both nitrogen atoms carrying a positive charge, balanced by two chloride counterions.
Structural Features
The structural arrangement of 1-(Naphth-1-yl)piperazine dihydrochloride confers specific characteristics that influence its chemical reactivity and biological activity:
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The naphthalene component provides a planar, aromatic system that can participate in π-π stacking interactions with biological targets.
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The piperazine ring introduces basic nitrogen atoms capable of forming hydrogen bonds and salt bridges.
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The dihydrochloride salt formation enhances water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical formulations.
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 1-(Naphth-1-yl)piperazine dihydrochloride typically involves the reaction between naphthalene derivatives and piperazine under controlled conditions. The reaction parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Table 3: Common Synthesis Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvents | Ethanol, Dichloromethane | Facilitates reaction while minimizing side products |
| Temperature | Variable | Must be controlled to optimize yield |
| Catalysts | Various | May be employed to enhance reaction efficiency |
| Purification | Recrystallization | Often used to obtain high purity product |
Chemical Reactivity
1-(Naphth-1-yl)piperazine dihydrochloride can undergo various chemical transformations characteristic of piperazine derivatives. The reactivity of the compound is governed by:
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The nucleophilic character of the non-substituted nitrogen in the piperazine ring
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The electrophilic potential of the naphthalene system
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The influence of the salt form on solubility and reactivity profiles
These chemical characteristics make the compound valuable as a building block for the synthesis of more complex molecules with potential pharmacological activity .
Biological Activity and Pharmacological Properties
Receptor Interactions
One of the most significant aspects of 1-(Naphth-1-yl)piperazine dihydrochloride is its biological activity, particularly its interaction with serotonin receptors. The compound has been characterized as:
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A ligand for serotonin receptors
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An antagonist at specific serotonin receptor subtypes
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A modulator of neurotransmitter signaling pathways
These interactions suggest potential applications in the treatment of various neuropsychiatric disorders where serotonergic signaling is implicated.
Structure-Activity Relationships
The relationship between the structural features of 1-(Naphth-1-yl)piperazine dihydrochloride and its biological activity provides valuable insights for the design of novel pharmaceutical agents. Key structure-activity considerations include:
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The role of the naphthalene ring in determining receptor binding affinity
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The importance of the piperazine moiety for specific receptor interactions
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The influence of salt formation on pharmacokinetic properties
Understanding these relationships is crucial for the development of derivatives with enhanced selectivity and reduced side effects.
Research Applications
Pharmaceutical Research
1-(Naphth-1-yl)piperazine dihydrochloride has been investigated in multiple pharmaceutical research areas:
Table 4: Research Applications
| Research Area | Potential Applications | Reference |
|---|---|---|
| Anti-mycobacterial Agents | Development of novel treatments for mycobacterial infections | |
| Antidepressants | Design of new molecules for depression treatment | |
| σ Receptor Ligands | Creation of compounds targeting σ receptors for various therapeutic purposes |
| Supplier | Package Size | Price | Purity | Reference |
|---|---|---|---|---|
| CymitQuimica | 250 mg | 100.00 € | Not specified | |
| CymitQuimica | 1 g | 240.00 € | Not specified | |
| Apollo Scientific | Various sizes | Not specified | 97% | |
| VWR | Various sizes | Not specified | 97% |
Future Prospects and Research Directions
Analytical and Methodological Advances
Future research involving 1-(Naphth-1-yl)piperazine dihydrochloride will likely benefit from advances in analytical techniques and methodological approaches. These developments may include:
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More precise characterization of the compound's interaction with biological targets
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Improved synthetic routes for the compound and its derivatives
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Enhanced understanding of its pharmacokinetic and pharmacodynamic properties
Such advances would facilitate more targeted applications and potentially reveal new therapeutic possibilities for this compound class.
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